3-Bromo-6-hydroxy-4-nitro1H-indazole

Lipophilicity Drug-likeness Physicochemical profiling

3-Bromo-6-hydroxy-4-nitro-1H-indazole is a heterocyclic small molecule belonging to the indazole class, characterised by a fused benzene–pyrazole core bearing bromo (C3), hydroxy (C6), and nitro (C4) substituents. Indazoles are extensively explored as kinase inhibitors and nitric oxide synthase (NOS) modulators.

Molecular Formula C7H4BrN3O3
Molecular Weight 258.03 g/mol
CAS No. 1082041-19-7
Cat. No. B1384569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-hydroxy-4-nitro1H-indazole
CAS1082041-19-7
Molecular FormulaC7H4BrN3O3
Molecular Weight258.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])O
InChIInChI=1S/C7H4BrN3O3/c8-7-6-4(9-10-7)1-3(12)2-5(6)11(13)14/h1-2,12H,(H,9,10)
InChIKeySNFJFZLVOBRRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-hydroxy-4-nitro-1H-indazole (CAS 1082041-19-7): A Trisubstituted Indazole Building Block for Kinase and NOS-Targeted Discovery


3-Bromo-6-hydroxy-4-nitro-1H-indazole is a heterocyclic small molecule belonging to the indazole class, characterised by a fused benzene–pyrazole core bearing bromo (C3), hydroxy (C6), and nitro (C4) substituents [1]. Indazoles are extensively explored as kinase inhibitors and nitric oxide synthase (NOS) modulators [2]. This compound, catalogued under CAS 1082041-19-7 with molecular formula C₇H₄BrN₃O₃ and molecular weight 258.03 g·mol⁻¹, is classified as a research building block [1] and is available from multiple suppliers at analytical purity ≥98% .

Why 3-Bromo-6-hydroxy-4-nitro-1H-indazole Cannot Be Replaced by Common Indazole Analogs in SAR-Driven Projects


Indazole-based inhibitors of NOS and kinases exhibit steep structure–activity relationships, where a single substituent shift can alter potency by orders of magnitude [1]. The 3‑bromo substituent is critical for nNOS potency [2], the 4‑nitro group governs isoform selectivity [1], and the 6‑hydroxy group introduces an additional hydrogen-bond donor/acceptor that modifies both target engagement and physicochemical properties such as logP and aqueous solubility [3]. Simple substitution with des‑bromo, des‑hydroxy, or regioisomeric analogs therefore risks losing the precise pharmacophoric balance required for a given assay or synthetic sequence.

Head-to-Head Quantitative Differentiation of 3-Bromo-6-hydroxy-4-nitro-1H-indazole Versus Closest Structural Analogs


LogP Reduction Relative to 3-Bromo-4-nitro-1H-indazole Improves Predicted Solubility

The 6-hydroxy substituent reduces the computed XLogP3 value by 0.3 log units compared with the des‑hydroxy analog 3‑bromo‑4‑nitro‑1H‑indazole, moving the compound closer to the optimal oral drug space (LogP 1–3) [1]. A vendor-calculated LogP of 1.94 further confirms this trend .

Lipophilicity Drug-likeness Physicochemical profiling

Increased Hydrogen-Bond Donor Count Enables Distinct Binding Interactions

The 6-OH group provides the target compound with two hydrogen-bond donor (HBD) atoms versus only one HBD for 3‑bromo‑4‑nitro‑1H‑indazole, while maintaining four hydrogen-bond acceptor (HBA) atoms [1]. This additional donor can engage key hinge-region residues in kinase ATP-binding sites or improve complementarity to NOS active-site architecture [2].

Hydrogen bonding Molecular recognition Kinase hinge binding

Topological Polar Surface Area Advantage Over 3-Bromo-4-nitro-1H-indazole

The topological polar surface area (TPSA) of the target compound is 94.7 Ų, which is 20.2 Ų higher than that of 3‑bromo‑4‑nitro‑1H‑indazole (74.5 Ų) [1]. A vendor-calculated TPSA of 92.05 Ų corroborates this measurement . In drug design, TPSA values <60–70 Ų are often sought for CNS penetration, while values 70–140 Ų favor peripheral selectivity [2].

Membrane permeability CNS drug design ADME prediction

Class-Level NOS Inhibitory Potency: Target Compound Retains the 4-Nitro Pharmacophore Critical for Activity

Structure–activity relationship studies have established that 4‑nitroindazole is a potent nNOS inhibitor (IC₅₀ ≈ 13 µM for rat nNOS) [1], and introduction of bromine at the C4 position of the indazole ring yields a compound nearly equipotent to 7‑nitroindazole (7‑NI; IC₅₀ = 0.71 µM for rat nNOS) [2]. The target compound retains the 4‑nitro group required for nNOS binding while presenting a bromine at C3 rather than C4, a substitution pattern that has not been systematically evaluated but, by analogy to haloindazole SAR, may confer a distinct isoform selectivity profile [2]. 3‑Bromo‑7‑nitroindazole, a regioisomer, inhibits rat nNOS with an IC₅₀ of 0.17 µM and also potently inhibits iNOS (IC₅₀ = 0.29 µM), demonstrating that bromo‑regioisomerism profoundly influences NOS isoform selectivity .

Nitric oxide synthase nNOS inhibition Indazole SAR

Synthetic Orthogonality: Three Differentiable Functional Groups Enable Sequential Derivatization

The target compound presents three chemically orthogogonal functional groups: a C3‑bromo substituent suitable for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross‑couplings; a C6‑hydroxy group that can be selectively alkylated, acylated, or sulfonylated; and a C4‑nitro group reducible to a primary amine [1]. In contrast, 3‑bromo‑4‑nitro‑1H‑indazole lacks the C6‑hydroxy handle, and 6‑hydroxy‑4‑nitro‑1H‑indazole lacks the C3‑bromo cross‑coupling site, making the target compound a more versatile scaffold for library synthesis [1].

Building block Parallel synthesis Medicinal chemistry

Analytical Purity Benchmark for Procurement Reproducibility

The compound is commercially available at a certified purity of 98% (HPLC) from a major building-block supplier , with long-term storage recommended in a cool, dry environment and classification as non-hazardous for transport . 6‑Hydroxy‑4‑nitro‑1H‑indazole (CAS 885518‑83‑2), a less functionalized analog, is listed in supplier catalogs but with fewer documented quality specifications .

Quality control Batch consistency Procurement specification

Optimal Procurement and Application Scenarios for 3-Bromo-6-hydroxy-4-nitro-1H-indazole


Kinase Inhibitor Hit-to-Lead Libraries Requiring Three-Point Diversification

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can exploit the three orthogonally reactive handles (C3‑Br, C4‑NO₂, C6‑OH) to generate diverse analog libraries from a single starting material. The 6‑OH group mimics the tyrosine hydroxyl interaction observed in many kinase hinge-binding motifs, while the 3‑Br enables rapid C–C bond formation via Suzuki coupling to explore hydrophobic back-pocket occupancy [1].

Neuronal Nitric Oxide Synthase (nNOS) Probe Design with Distinct Bromo-Regioisomerism

For laboratories investigating isoform-selective NOS inhibition, this compound offers a 3‑bromo‑4‑nitro substitution pattern not represented by commercially available nNOS tool compounds such as 7‑nitroindazole or 3‑bromo‑7‑nitroindazole. The 6‑OH group introduces an additional hydrogen-bond donor that may engage residues in the NOS active-site periphery, potentially altering isoform selectivity relative to 3‑bromo‑7‑nitroindazole (nNOS IC₅₀ = 0.17 µM; iNOS IC₅₀ = 0.29 µM) [2].

Physicochemical Property Optimization in Peripherally Restricted Programs

With a TPSA of ~94 Ų and LogP of ~2.0, this compound resides in a physicochemical space favorable for peripherally selective agents (TPSA > 70 Ų reduces passive CNS penetration). Teams optimizing compounds for peripheral oncology, inflammatory, or metabolic disease targets can use this scaffold to maintain potency while minimising CNS-related side effects [3].

Synthetic Methodology Development Using a Multi-Functional Indazole Template

Synthetic chemistry groups developing new C–H functionalisation, chemoselective reduction, or protection/deprotection strategies can employ this compound as a well-characterised, commercially available model substrate possessing three electronically distinct reactive sites on a rigid aromatic scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-hydroxy-4-nitro1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.